3-[(4-benzhydryl-1-piperazinyl)carbonyl]-5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-[(4-benzhydryl-1-piperazinyl)carbonyl]-5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzhydryl group, a piperazine ring, a benzodioxole moiety, and a trifluoromethyl group, all of which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-benzhydryl-1-piperazinyl)carbonyl]-5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzhydryl group: This step often involves the use of benzhydryl chloride in the presence of a base such as potassium carbonate.
Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions using piperazine and suitable leaving groups.
Incorporation of the benzodioxole moiety: This step may involve the use of benzodioxole derivatives under specific reaction conditions.
Addition of the trifluoromethyl group: This can be achieved using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(4-benzhydryl-1-piperazinyl)carbonyl]-5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents such as thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(4-benzhydryl-1-piperazinyl)carbonyl]-5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-[(4-benzhydryl-1-piperazinyl)carbonyl]-5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Shares structural similarities with the benzhydryl group.
Gabapentin: Contains a piperazine ring, similar to the piperazine moiety in the compound.
Pentobarbital: Exhibits similar pharmacological properties.
Uniqueness
3-[(4-benzhydryl-1-piperazinyl)carbonyl]-5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its combination of structural features, including the trifluoromethyl group and the benzodioxole moiety, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C32H26F3N5O3 |
---|---|
Molecular Weight |
585.6g/mol |
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone |
InChI |
InChI=1S/C32H26F3N5O3/c33-32(34,35)28-18-25(23-11-12-26-27(17-23)43-20-42-26)37-30-24(19-36-40(28)30)31(41)39-15-13-38(14-16-39)29(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-12,17-19,29H,13-16,20H2 |
InChI Key |
PXASNKRVWKBWPT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=C5N=C(C=C(N5N=C4)C(F)(F)F)C6=CC7=C(C=C6)OCO7 |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=C5N=C(C=C(N5N=C4)C(F)(F)F)C6=CC7=C(C=C6)OCO7 |
Origin of Product |
United States |
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